molecular formula C13H9Cl3F2N4O3 B184371 Arylpyrazol CAS No. 121750-17-2

Arylpyrazol

Cat. No.: B184371
CAS No.: 121750-17-2
M. Wt: 413.6 g/mol
InChI Key: ZVKHHJRDJPCKNE-UHFFFAOYSA-N
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Description

Arylpyrazol is a class of organic compounds characterized by a pyrazole ring substituted with one or more aryl groups. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The aryl group, typically a phenyl or substituted phenyl group, enhances the compound’s stability and reactivity, making arylpyrazoles valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arylpyrazoles can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of arylpyrazoles often employs scalable methods such as:

    Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave irradiation.

    Continuous Flow Synthesis: This technique allows for the continuous production of arylpyrazoles with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Arylpyrazoles undergo various chemical reactions, including:

    Oxidation: Arylpyrazoles can be oxidized to form arylazopyrazoles or other oxidized derivatives.

    Reduction: Reduction of arylpyrazoles can yield hydropyrazoles or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aryl or pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: Arylazopyrazoles and other oxidized derivatives.

    Reduction Products: Hydropyrazoles and other reduced forms.

    Substitution Products: Functionalized arylpyrazoles with diverse substituents.

Scientific Research Applications

Arylpyrazoles have a wide range of applications in scientific research, including:

Mechanism of Action

Arylpyrazoles can be compared with other similar compounds, such as:

Uniqueness of Arylpyrazoles:

    Versatility: Arylpyrazoles exhibit a wide range of chemical reactivity and biological activity, making them versatile in various fields.

    Stability: The presence of aryl groups enhances the stability of the pyrazole ring, making arylpyrazoles more robust under different conditions.

Comparison with Similar Compounds

  • Pyrazolones
  • Aryltriazoles
  • Arylthiazoles

Arylpyrazoles are a fascinating class of compounds with significant potential in various scientific and industrial applications. Their unique properties and versatility make them valuable tools in the development of new materials, pharmaceuticals, and chemical processes.

Properties

IUPAC Name

2-chloro-N-[2-[2,6-dichloro-4-(difluoromethyl)phenyl]-4-nitropyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3F2N4O3/c1-5(14)13(23)20-12-9(22(24)25)4-19-21(12)10-7(15)2-6(11(17)18)3-8(10)16/h2-5,11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKHHJRDJPCKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of an arylpyrazole?

A1: Arylpyrazoles consist of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, linked directly to an aromatic ring (aryl group).

Q2: Can you describe a common synthetic route for arylpyrazoles?

A2: Arylpyrazoles can be synthesized via various methods. One common approach involves the reaction of substituted phenylhydrazines with 1,3-dicarbonyl compounds, followed by a cyclization reaction. []

Q3: How are meso-tetrakis(1-arylpyrazol-4-yl)porphyrins synthesized?

A3: These porphyrins are synthesized through a multi-step process involving the cyclization of tetramethoxypropane with substituted phenylhydrazine. The resulting product undergoes formylation to yield corresponding aldehydes, which then react with pyrrole under Adler reaction conditions to produce the target porphyrins. []

Q4: What spectroscopic techniques are commonly used to characterize arylpyrazoles?

A4: Researchers commonly employ techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to characterize arylpyrazoles. These methods provide valuable information about the compound's structure and purity. [, ]

Q5: What are some notable biological activities reported for arylpyrazoles?

A5: Arylpyrazoles have demonstrated a range of biological activities, including anti-inflammatory [], antimicrobial [], and potential anticancer properties. [] Some derivatives have also shown promising activity against agricultural pests, specifically mites. []

Q6: How does the structure of an arylpyrazole influence its fluorescence properties?

A6: Studies have shown that the substituents on both the aryl and pyrazole rings can significantly impact the fluorescence properties of arylpyrazole-containing compounds like meso-tetrakis(1-arylpyrazol-4-yl)porphyrins. These modifications can cause shifts in UV-vis and fluorescence spectra and alter fluorescence quantum yields. [, ]

Q7: Are there any arylpyrazole derivatives with herbicidal activity?

A7: Yes, certain substituted arylpyrazoles are known to exhibit herbicidal activity. []

Q8: Have arylpyrazoles been explored in organic synthesis?

A8: Yes, researchers have explored the use of arylpyrazoles in various organic reactions. For instance, a study demonstrated the iodine-mediated construction of polyfunctionalized arylazopyrazoles from β-ketoesters or 2-arylpyrazol-3-ones and arylhydrazines. [, ] Another study employed a Ru(II)-catalyzed C-H activation and annulation reaction involving N-arylpyrazol-5-ones and alkynes to synthesize pyrimidoindolones. []

Q9: What is the significance of the mass fragmentation pattern of arylpyrazoles?

A9: Analyzing the mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles provides insights into their unique fragmentation pathways, aiding in understanding their structure and reactivity. []

Q10: How do structural modifications on the aryl ring influence the biological activity of arylpyrazoles?

A10: Substituting different functional groups on the aryl ring of arylpyrazoles can significantly impact their potency, selectivity, and overall biological activity profile. [, ]

Q11: Are there any specific structural features of arylpyrazoles that are crucial for their anti-mite activity?

A11: While specific structural features contributing to anti-mite activity vary depending on the target species, research suggests that certain substitutions on the aryl ring and modifications to the pyrazole core can enhance potency against pests like Tetranychus cinnabarinus. []

Q12: What challenges are associated with the formulation and stability of arylpyrazoles?

A12: Similar to many organic compounds, arylpyrazoles may face challenges related to stability under various conditions, including temperature, pH, and exposure to light. Formulators often need to develop strategies to enhance their solubility and bioavailability for optimal therapeutic effect. []

Q13: What analytical methods are typically employed for the quality control of arylpyrazoles?

A13: Quality control of arylpyrazoles often involves techniques like high-performance liquid chromatography (HPLC) and various spectroscopic methods to ensure batch-to-batch consistency, purity, and stability. [, ]

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